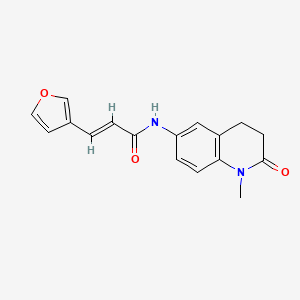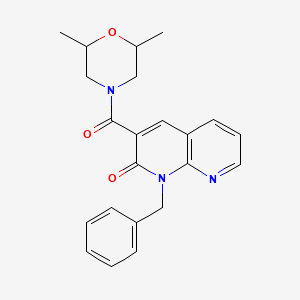![molecular formula C15H18FN5O2 B6507083 3-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]-1-(3-fluoro-4-methylphenyl)urea CAS No. 1797224-78-2](/img/structure/B6507083.png)
3-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]-1-(3-fluoro-4-methylphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(Dimethylamino)-2-methoxypyrimidin-5-yl]-1-(3-fluoro-4-methylphenyl)urea, also known as DMF-5-FU, is a novel small molecule that has been developed as a potential therapeutic agent for the treatment of various diseases. DMF-5-FU has a unique structure that allows it to bind to a variety of proteins, including enzymes, receptors, and transporters, making it a promising drug candidate for a number of therapeutic applications.
Scientific Research Applications
3-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]-1-(3-fluoro-4-methylphenyl)urea has been studied extensively in scientific research, with a particular focus on its potential therapeutic applications. It has been shown to inhibit the activity of a number of enzymes, including cyclooxygenase-2, lipoxygenase, and matrix metalloproteinases. Additionally, this compound has been studied for its ability to modulate the activity of various receptors, such as the estrogen receptor, androgen receptor, and glucocorticoid receptor. In addition, this compound has been shown to inhibit the activity of several transporters, including the multidrug resistance-associated proteins.
Mechanism of Action
The mechanism of action of 3-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]-1-(3-fluoro-4-methylphenyl)urea is complex and still being studied. It is believed that the compound binds to various proteins, including enzymes, receptors, and transporters, and modulates their activity. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2, which is responsible for the production of prostaglandins. In addition, this compound has been shown to modulate the activity of various receptors, such as the estrogen receptor, androgen receptor, and glucocorticoid receptor.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are still being studied. However, it has been shown to have a variety of effects on a number of biological processes. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2, leading to the reduced production of prostaglandins. In addition, this compound has been shown to modulate the activity of various receptors, such as the estrogen receptor, androgen receptor, and glucocorticoid receptor. Finally, this compound has been shown to inhibit the activity of several transporters, including the multidrug resistance-associated proteins.
Advantages and Limitations for Lab Experiments
The use of 3-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]-1-(3-fluoro-4-methylphenyl)urea in laboratory experiments has a number of advantages. Firstly, the compound is easy to synthesize and is relatively stable in a variety of conditions. Additionally, this compound has been shown to have a variety of effects on a number of biological processes, making it a useful tool for studying these processes. Finally, the compound is relatively non-toxic, making it safe for use in laboratory experiments.
However, there are a few limitations to the use of this compound in laboratory experiments. Firstly, the compound is not very water soluble, making it difficult to use in aqueous solutions. Additionally, the compound has a relatively short half-life, meaning that it must be used quickly after synthesis. Finally, the compound is not very stable in the presence of light, making it difficult to use in experiments that require long-term exposure to light.
Future Directions
The potential applications of 3-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]-1-(3-fluoro-4-methylphenyl)urea are still being explored, and there are a number of future directions that could be pursued. Firstly, further research is needed to better understand the molecular mechanism of action of the compound. Additionally, more research is needed to explore the potential therapeutic applications of this compound, such as its ability to modulate the activity of various receptors and transporters. Finally, further research is needed to improve the solubility and stability of the compound, making it more suitable for use in laboratory experiments.
Synthesis Methods
The synthesis of 3-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]-1-(3-fluoro-4-methylphenyl)urea is based on a multi-step process involving the coupling of two different compounds, 3-(4-(dimethylamino)-2-methoxypyrimidin-5-yl)urea and 3-fluoro-4-methylphenyl isocyanate, followed by a thermal cyclization reaction. This reaction results in the formation of the desired product, this compound, which is a white crystalline solid. The synthesis can be completed in a few hours, and the product can be purified using conventional chromatographic techniques.
properties
IUPAC Name |
1-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]-3-(3-fluoro-4-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN5O2/c1-9-5-6-10(7-11(9)16)18-14(22)19-12-8-17-15(23-4)20-13(12)21(2)3/h5-8H,1-4H3,(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUPXYMHYWMKZEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=CN=C(N=C2N(C)C)OC)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(4-chlorophenyl)-6-(2-methylpropyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B6507003.png)
![3-[4-amino-3-({[(2,4-dichlorophenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B6507005.png)
![(2Z)-6-hydroxy-2-[(3-methylthiophen-2-yl)methylidene]-7-[(morpholin-4-yl)methyl]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6507009.png)
![ethyl 2-{2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}benzoate](/img/structure/B6507015.png)
![N-[2-fluoro-5-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B6507021.png)

![ethyl 4-[2-({1-[(furan-2-yl)methyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetyl]piperazine-1-carboxylate](/img/structure/B6507033.png)
![N-[(1-methanesulfonylpiperidin-4-yl)methyl]-2-(thiophen-3-yl)acetamide](/img/structure/B6507035.png)
![N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[3-(morpholin-4-yl)propyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide hydrochloride](/img/structure/B6507038.png)
![1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-{[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl}methanesulfonamide](/img/structure/B6507046.png)
![N-[4-(acetamidosulfonyl)phenyl]-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B6507076.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-1-[(2-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B6507080.png)
![N-{2-[(3,5-dimethylpiperidin-1-yl)sulfonyl]ethyl}benzamide](/img/structure/B6507084.png)
